MDPD

Beschreibung

Eigenschaften

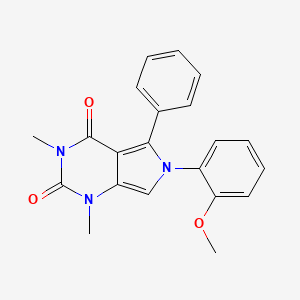

Molekularformel |

C21H19N3O3 |

|---|---|

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

6-(2-methoxyphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H19N3O3/c1-22-16-13-24(15-11-7-8-12-17(15)27-3)19(14-9-5-4-6-10-14)18(16)20(25)23(2)21(22)26/h4-13H,1-3H3 |

InChI-Schlüssel |

MWJBSSXENNRICD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC=C4OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MDPD |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Movement Disorder Society Genetic Mutation Database (MDSGene)

References

- 1. mdpi.com [mdpi.com]

- 2. A pathway to Parkinson’s disease | eLife Science Digests | eLife [elifesciences.org]

- 3. MDSGene: Closing Data Gaps in Genotype-Phenotype Correlations of Monogenic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDSGene [movementdisorders.org]

- 5. MDSGene [mdsgene.org]

- 6. MDSGene and the Global Parkinson’s Genetics Program (GP2): Towards a comprehensive resource for genetic movement disorders [movementdisorders.org]

- 7. researchgate.net [researchgate.net]

- 8. MDSGene [mdsgene.org]

- 9. Gene4PD: A Comprehensive Genetic Database of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gene4PD: A Comprehensive Genetic Database of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to the Landscape of Mitochondrial Disease Protein Databases: A Focus on mitoPADdb

The study of mitochondrial diseases, a group of debilitating genetic disorders affecting cellular energy production, has been profoundly advanced by the development of specialized biological databases. These repositories are crucial for researchers, scientists, and drug development professionals, providing centralized access to vast amounts of curated data on mitochondrial proteins, associated genes, mutations, and diseases. This guide delves into the history, structure, and utility of these critical resources, with a primary focus on a significant recent addition to this landscape: the mitoPADdb.

The Evolution of Mitochondrial Disease Data Curation

The history of mitochondrial disease research is marked by key discoveries that underscored the need for comprehensive data repositories. The molecular era of mitochondrial medicine began in 1988 with the identification of the first mitochondrial DNA (mtDNA) mutations linked to human diseases[1][2]. This discovery opened the floodgates to identifying numerous other pathogenic mutations in both mtDNA and nuclear DNA that encode mitochondrial proteins[1]. The sheer volume and complexity of this emerging data necessitated the creation of curated databases to facilitate research and clinical diagnostics.

One of the significant grass-roots efforts in this area is the Mitochondrial Disease Sequence Data Resource (MSeqDR) Consortium, established to create a unified genomic data resource for the mitochondrial disease community[3]. MSeqDR provides a suite of tools and a locus-specific database (LSDB) that curates variant data on over 1,300 genes related to mitochondrial function and disease[3][4].

Building on this foundation, and addressing the need for a focused resource on mitochondrial proteins and their disease associations, the mitoPADdb was recently developed.

mitoPADdb: A Comprehensive Resource for Mitochondrial Proteins in Disease

mitoPADdb is a manually curated database that provides extensive information on mitochondrial protein-encoding (MPE) genes and their association with a wide spectrum of diseases[5][6]. Launched in 2024, it represents a state-of-the-art resource designed to support novel therapeutic strategies by providing detailed insights into the molecular underpinnings of mitochondrial dysfunction[5].

Core Features of mitoPADdb:

-

Manual Curation: The database is distinguished by its manual curation process, which involves the critical review and extraction of information from scientific literature to ensure data accuracy and reliability[5][6].

-

Comprehensive Data: It contains a wealth of information on gene mutations, expression variations (at both mRNA and protein levels), and their links to various diseases[5][6].

-

Disease Classification: Diseases associated with mitochondrial proteins are systematically grouped into distinct categories, aiding in systematic analysis[5][6].

-

Transcriptomic Analysis: A key feature is the ability for users to perform comparative quantitative gene expression analysis across numerous transcriptomic studies[5].

Data Presentation: Quantitative Overview of mitoPADdb

The quantitative scope of mitoPADdb highlights its value as a important research tool. The data is summarized in the tables below.

Table 1: Summary of Core Data in mitoPADdb

| Data Type | Count |

| Mitochondrial Protein-Encoding (MPE) Genes | 810 |

| Associated Diseases | 1,793 |

| Curated Mutations | 18,356 |

| Qualitative Expression Variations | 1,284 |

| Disease Categories | 15 |

| Transcriptomic Studies for Comparative Analysis | 317 |

Source:[5]

Experimental Protocols: Methodologies for Data Generation

The data within mitoPADdb is aggregated from numerous studies, each employing a variety of experimental techniques. Below are detailed protocols for key experiments that are fundamental to generating the type of data curated in the database.

1. Mitochondrial Isolation from Cultured Cells

This protocol is essential for studying mitochondrial-specific proteins and their functions. It involves separating mitochondria from other cellular components.

-

Cell Culture and Harvest:

-

Culture cells (e.g., HEK293T) to approximately 80% confluency in appropriate media. For a sufficient yield, a total of about 1 x 10^8 cells is recommended[7].

-

Wash the cells with ice-cold phosphate-buffered saline (PBS)[7].

-

Scrape the cells and transfer to a 15 mL tube. Centrifuge at 500 x g for 3 minutes at 4°C[7].

-

Discard the supernatant, resuspend the pellet in PBS, and repeat the centrifugation[7].

-

-

Homogenization:

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,200 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube[7].

-

Repeat the centrifugation until no pellet is observed[7].

-

Transfer the final supernatant to a fresh 1.5 mL tube and centrifuge at 15,000 x g for 2 minutes at 4°C to pellet the mitochondria[7].

-

The resulting pellet contains the crude mitochondrial fraction, which can be used for downstream applications like Western blotting[7].

-

2. Western Blotting for Mitochondrial Protein Expression

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins.

-

Protein Extraction and Quantification:

-

Lyse the isolated mitochondria or whole cells using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the mitochondrial protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

3. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

qRT-PCR is used to measure the expression levels of mitochondrial protein-encoding genes at the mRNA level.[8]

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit[8].

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and specific primers.

-

-

Real-Time PCR:

-

Set up the PCR reaction with the cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

-

Run the reaction in a real-time PCR machine. The machine will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

-

Analyze the data to determine the relative expression of the target gene, normalized to the reference gene.

-

Visualizations: Workflows and Pathways

Data Curation Workflow for mitoPADdb

The following diagram illustrates the manual curation process that is central to the creation and maintenance of a high-quality database like mitoPADdb.

Caption: A flowchart of the manual data curation process.

Mitochondrial Signaling in Disease

Mitochondria are not just the powerhouses of the cell; they are also critical signaling hubs. Dysfunctional mitochondria can lead to aberrant signaling, contributing to a variety of diseases.[9][10][11] The diagram below depicts a simplified mitochondrial retrograde signaling pathway, where mitochondrial stress signals are communicated to the nucleus, leading to changes in gene expression.

Caption: Mitochondrial retrograde signaling pathway.

Conclusion

Databases like mitoPADdb and MSeqDR are indispensable tools in the field of mitochondrial medicine. They provide a structured and accessible framework for a vast and complex body of knowledge, empowering researchers to uncover novel insights into disease mechanisms and identify potential therapeutic targets. The continued development and enrichment of these resources, driven by rigorous manual curation and the integration of new data types, will be a key factor in advancing the diagnosis and treatment of mitochondrial diseases.

References

- 1. Mitochondrial Diseases: A Clinical and Molecular History - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief History of Mitochondrial Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Disease Sequence Data Resource (MSeqDR): A global grass-roots consortium to facilitate deposition, curation, annotation, and integrated analysis of genomic data for the mitochondrial disease clinical and research communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MSeqDR - Database Commons [ngdc.cncb.ac.cn]

- 5. mitoPADdb: A database of mitochondrial proteins associated with diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mitoPADdb - Mitochondrial Proteins Associated with Diseases database [bicresources.jcbose.ac.in]

- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. rupress.org [rupress.org]

- 11. Mitochondrial signalling pathways in inflammation and health: mechanistic insights of mitochondrial impairment on cellular homeostasis in driving pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mutations in Mitochondrial Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the types of mutations associated with mitochondrial diseases, their prevalence, the methodologies used for their detection, and the signaling pathways they impact. While a centralized "Mitochondrial Disease Protein Database (MDPD)" was not identified, this document synthesizes data from extensive research in the field to serve as a valuable resource.

Classification and Types of Mutations in Mitochondrial Disease

Mitochondrial diseases are a group of clinically and genetically heterogeneous disorders caused by dysfunction of the oxidative phosphorylation (OXPHOS) system. These diseases can result from mutations in either the mitochondrial DNA (mtDNA) or the nuclear DNA (nDNA) that encodes mitochondrial proteins.[1][2]

Mitochondrial DNA (mtDNA) Mutations: The human mitochondrial genome is a 16.5 kb circular molecule that contains 37 genes encoding 13 essential subunits of the respiratory chain complexes, as well as 22 transfer RNAs (tRNAs) and 2 ribosomal RNAs (rRNAs) necessary for their translation. Mutations in mtDNA can be broadly categorized as:

-

Point Mutations: These are single nucleotide variations that can occur in protein-coding genes, tRNA genes, or rRNA genes. Common syndromes associated with mtDNA point mutations include:

-

Rearrangements: These include large-scale deletions, duplications, or insertions of a portion of the mtDNA. Syndromes associated with mtDNA rearrangements include:

Nuclear DNA (nDNA) Mutations: The vast majority of mitochondrial proteins are encoded by nuclear genes. Mutations in these genes can affect various aspects of mitochondrial function, including:

-

OXPHOS subunit assembly

-

Mitochondrial protein import

-

mtDNA replication and maintenance

-

Mitochondrial dynamics (fusion and fission)

Diseases caused by nDNA mutations follow Mendelian inheritance patterns (autosomal recessive, autosomal dominant, or X-linked).[2]

Quantitative Data on Mutation Prevalence

The prevalence of mitochondrial diseases and the underlying mutations has been the subject of numerous studies. The following tables summarize key quantitative data.

Table 1: Prevalence of Mitochondrial Disease

| Population Studied | Prevalence of Mitochondrial Disease | Type of Mutation | Citation |

| Adult Population (UK) | 1 in 5,000 (20 per 100,000) | mtDNA | [6] |

| Adult Population (UK) | 2.9 per 100,000 | nDNA | [6] |

| General Population | At least 1 in 200 healthy individuals harbors a pathogenic mtDNA mutation | mtDNA | [7] |

Table 2: Prevalence of Specific mtDNA Mutations

| Mutation | Associated Syndrome(s) | Prevalence | Citation |

| m.3243A>G | MELAS, MIDD, CPEO | Most prevalent pathogenic mtDNA point mutation | [6] |

| m.11778G>A, m.3460G>A, m.14484T>C | LHON | Point prevalence for affected LHON mutations of 3.65 per 100,000 | [6] |

| Single large-scale deletions | KSS, CPEO | 1-3 cases in 100,000 for KSS | [4] |

| Rare mtDNA mutations | Various | Account for more than 7.4% of patients with respiratory chain deficiency | [8][9] |

Experimental Protocols for Mutation Detection

A variety of molecular techniques are employed to detect mutations in both mtDNA and nDNA.

Next-Generation Sequencing (NGS) for Whole Mitochondrial Genome Analysis

NGS has become the gold standard for comprehensive analysis of the mitochondrial genome, allowing for the detection of point mutations, deletions, and heteroplasmy levels with high sensitivity.[10][11][12]

Methodology:

-

DNA Extraction: Isolate total DNA from patient samples such as blood, urine, or muscle tissue.[13]

-

mtDNA Enrichment: Amplify the entire mitochondrial genome using long-range PCR with primers specific to conserved regions.

-

Library Preparation:

-

Fragment the amplified mtDNA.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform limited-cycle PCR to add indexes for sample multiplexing.

-

-

Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq).[14]

-

Data Analysis:

-

Align the sequencing reads to the revised Cambridge Reference Sequence (rCRS) for the human mitochondrial genome.

-

Call variants (point mutations and indels) and determine their heteroplasmy levels.

-

Identify large deletions by analyzing read coverage across the genome.

-

Sanger Sequencing for Targeted Mutation Analysis

Sanger sequencing is a reliable method for confirming specific point mutations identified by other screening methods or for targeted analysis of known pathogenic variants.[13]

Methodology:

-

DNA Extraction: Isolate total DNA from the patient sample.

-

PCR Amplification: Amplify the specific region of the mitochondrial or nuclear genome containing the suspected mutation using target-specific primers.

-

PCR Product Purification: Remove excess primers and dNTPs from the PCR product.

-

Cycle Sequencing: Perform a sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs).

-

Capillary Electrophoresis: Separate the sequencing reaction products by size on a capillary electrophoresis instrument.

-

Data Analysis: Analyze the resulting chromatogram to determine the DNA sequence and identify any mutations.[15]

Southern Blot for Detection of Large-Scale Rearrangements

While largely superseded by NGS-based methods, Southern blotting remains a robust technique for detecting and quantifying large-scale mtDNA deletions and duplications.[12]

Methodology:

-

DNA Extraction: Isolate high-quality total DNA from a muscle biopsy, as deletions are often not detectable in blood.

-

Restriction Digestion: Digest the DNA with a restriction enzyme that cuts the mtDNA at a single site to linearize the circular genome.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments by size on an agarose gel.

-

Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: Hybridize the membrane with a labeled DNA probe specific to a region of the mitochondrial genome.

-

Detection: Visualize the hybridized probe to detect the presence of rearranged mtDNA molecules, which will appear as bands of different sizes compared to the wild-type mtDNA.

Visualization of Pathways and Workflows

Signaling Pathways Affected by Mitochondrial Dysfunction

Mitochondrial dysfunction leads to the activation of several signaling pathways, primarily in response to increased reactive oxygen species (ROS) production and altered cellular energy status.[16][17][18]

Caption: Signaling pathways activated by mitochondrial dysfunction.

Experimental Workflow for Sanger Sequencing

The following diagram illustrates the key steps in a typical Sanger sequencing workflow for mutation detection.

Caption: Workflow for targeted mutation detection using Sanger sequencing.

References

- 1. Mitochondrial DNA Common Mutation Syndromes | Children's Hospital of Philadelphia [chop.edu]

- 2. Causes/Inheritance - Mitochondrial Myopathies (MM) - Diseases | Muscular Dystrophy Association [mda.org]

- 3. umdf.org [umdf.org]

- 4. Pathogenic Mitochondria DNA Mutations: Current Detection Tools and Interventions [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Prevalence of nuclear and mitochondrial DNA mutations related to adult mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogenic Mitochondrial DNA Mutations Are Common in the General Population - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 8. jmg.bmj.com [jmg.bmj.com]

- 9. Prevalence of rare mitochondrial DNA mutations in mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]

- 11. Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of mitochondrial DNA (mtDNA) mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Sequencing | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Human whole mitochondrial genome sequencing and analysis: optimization of the experimental workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. blog.genewiz.com [blog.genewiz.com]

- 16. mdpi.com [mdpi.com]

- 17. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitochondrial Signaling Pathways Associated with DNA Damage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Accessing and Utilizing Mutation Databases for Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of accessing and utilizing prominent mutation databases for Parkinson's Disease (PD). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively leverage these critical resources in their work. This guide details the contents of key databases, provides step-by-step experimental protocols for generating genetic data, and illustrates relevant biological pathways and data analysis workflows.

Parkinson's Disease Mutation Databases: A Quantitative Overview

Several specialized databases catalog genetic variations associated with Parkinson's Disease. These resources are invaluable for identifying potential therapeutic targets, understanding disease mechanisms, and designing targeted research studies. Below is a summary of the quantitative data available in three key databases: Gene4PD, the Parkinson Disease Mutation Database (PDmutDB), and the Mutation Database for Parkinson's Disease (MDPD).

| Database | Data Category | Number of Entries | Genes Implicated | Publications Referenced |

| Gene4PD | Rare Variants | 2,252 | 226 | 327 |

| Copy Number Variations (CNVs) | 139 | 34 | 94 | |

| Associated SNPs (from GWAS) | 1,237 | 640 | 42 | |

| Differentially Expressed Genes (DEGs) | 2,926 | - | 8 | |

| Differentially Methylated Genes (DMGs) | 657 | - | 7 | |

| PDmutDB | Total DNA Variants | >500 | 5 (primarily SNCA, PARK2, PINK1, PARK7, LRRK2) | - |

| Simple Mutations | ~82% of total variants | - | - | |

| Copy Number Variations (CNVs) | ~18% of total variants | - | - | |

| This compound | Total Entries | 2,391 | 202 | 576 |

Experimental Protocols for Genetic Data Generation

The data housed within these databases are generated through various experimental procedures. The following sections provide detailed methodologies for the key experiments required for genetic analysis in Parkinson's Disease research.

Genomic DNA Extraction from Whole Blood

High-quality genomic DNA (gDNA) is a prerequisite for downstream applications such as Next-Generation Sequencing (NGS). The following protocol outlines a common method for gDNA extraction from whole blood samples.

Materials:

-

Whole blood sample

-

Red Blood Cell (RBC) Lysis Buffer

-

Cell Lysis Solution

-

Protein Precipitation Solution

-

DNA Hydration Solution

-

Isopropanol, 100%

-

Ethanol, 70%

-

Nuclease-free water

-

Microcentrifuge tubes (1.5 mL and 2 mL)

-

Pipettes and nuclease-free tips

-

Microcentrifuge

-

Vortex mixer

-

Water bath or heat block at 37°C and 60°C

Procedure:

-

RBC Lysis:

-

Add 900 µL of RBC Lysis Buffer to a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the whole blood sample to the tube.

-

Invert the tube several times to mix and incubate at room temperature for 10 minutes.

-

Centrifuge at 13,000 x g for 3 minutes.

-

Carefully discard the supernatant, leaving the visible white blood cell pellet.

-

-

Cell Lysis:

-

Vortex the tube vigorously to resuspend the pellet.

-

Add 300 µL of Cell Lysis Solution to the resuspended cells.

-

Pipette up and down to lyse the cells until the solution is homogeneous.

-

-

Protein Precipitation:

-

Add 100 µL of Protein Precipitation Solution to the cell lysate.

-

Vortex vigorously at high speed for 20 seconds.

-

Centrifuge at 13,000 x g for 3 minutes. The precipitated proteins will form a tight pellet.

-

-

DNA Precipitation:

-

Carefully pour the supernatant containing the DNA into a clean 1.5 mL microcentrifuge tube containing 300 µL of 100% isopropanol.

-

Gently invert the tube several times until the thread-like strands of DNA form a visible mass.

-

Centrifuge at 13,000 x g for 1 minute. The DNA will be visible as a small white pellet.

-

-

DNA Wash:

-

Carefully discard the supernatant.

-

Add 300 µL of 70% ethanol and gently invert the tube several times to wash the DNA pellet.

-

Centrifuge at 13,000 x g for 1 minute.

-

Carefully discard the ethanol, taking care not to disturb the pellet.

-

Invert the tube on a clean piece of absorbent paper and air dry the pellet for 10-15 minutes.

-

-

DNA Rehydration:

-

Add 50-100 µL of DNA Hydration Solution to the dried DNA pellet.

-

Incubate at 60°C for 1 hour to dissolve the DNA.

-

Store the DNA at 4°C for short-term storage or -20°C for long-term storage.

-

Whole Exome Sequencing (WES) Library Preparation (Illumina Platform)

WES is a widely used technique to identify genetic variants in the protein-coding regions of the genome. The following protocol outlines the key steps for preparing a WES library using an Illumina-based platform.

Materials:

-

Genomic DNA (1-100 ng)

-

Library Preparation Kit (e.g., Illumina DNA Prep with Enrichment)

-

Exome Enrichment Panel (e.g., Twist Human Core Exome)

-

Nuclease-free water

-

Magnetic beads for purification (e.g., AMPure XP)

-

8-strip PCR tubes

-

Magnetic stand

-

Thermal cycler

-

Qubit fluorometer and reagents for quantification

-

Bioanalyzer and reagents for quality control

Procedure:

-

Tagmentation:

-

Normalize the input gDNA concentration.

-

In a PCR tube, combine the gDNA with the tagmentation master mix containing the transposome.

-

Incubate in a thermal cycler to allow the transposome to simultaneously fragment the DNA and add adapter sequences.

-

Add a stop solution to inactivate the transposome.

-

-

PCR Amplification:

-

Perform a limited-cycle PCR to add index sequences (barcodes) to the tagmented DNA fragments, allowing for multiplexing of samples.

-

Use a PCR master mix containing a high-fidelity polymerase.

-

-

Library Purification and Normalization:

-

Purify the amplified library using magnetic beads to remove unused primers and adapters.

-

Quantify the purified library using a fluorometric method (e.g., Qubit).

-

Normalize the concentration of all libraries to be pooled for enrichment.

-

-

Hybridization and Capture:

-

Pool the normalized libraries.

-

Mix the pooled library with biotinylated capture probes specific to the human exome.

-

Add blocking oligos to prevent non-specific binding.

-

Incubate the mixture at a specific temperature to allow the probes to hybridize to the target exonic DNA fragments.

-

-

Enrichment:

-

Add streptavidin-coated magnetic beads to the hybridization mixture. The biotinylated probes bound to the target DNA will bind to the streptavidin beads.

-

Use a magnetic stand to pull down the beads, thereby enriching for the exonic DNA.

-

Perform several wash steps to remove non-specifically bound DNA fragments.

-

-

Post-Enrichment PCR:

-

Amplify the enriched library using a PCR master mix to generate a sufficient quantity of DNA for sequencing.

-

-

Final Library Quantification and Quality Control:

-

Purify the final enriched library using magnetic beads.

-

Quantify the final library concentration using a fluorometric method.

-

Assess the size distribution and quality of the final library using an automated electrophoresis system (e.g., Bioanalyzer).

-

-

Sequencing:

-

Denature and dilute the final library to the appropriate concentration for the Illumina sequencing platform.

-

Load the library onto the flow cell for sequencing.

-

Signaling Pathways and Workflows in Parkinson's Disease Genetics

Understanding the molecular pathways implicated in Parkinson's Disease is crucial for interpreting genetic data and identifying potential therapeutic targets. The following diagrams, generated using the DOT language, illustrate key pathways and a general workflow for genetic data analysis.

The Ubiquitin-Proteasome System in Parkinson's Disease

Mutations in genes involved in the ubiquitin-proteasome system (UPS), such as PARK2 (Parkin), are a major cause of familial Parkinson's Disease. The UPS is responsible for the degradation of misfolded or damaged proteins, and its dysfunction can lead to the accumulation of toxic protein aggregates.

PINK1/Parkin-Mediated Mitochondrial Quality Control

Mutations in PINK1 and PARK2 (Parkin) are also linked to early-onset Parkinson's Disease. These genes play a critical role in mitochondrial quality control, a process that removes damaged mitochondria through a specialized form of autophagy called mitophagy.

Workflow for Genetic Data Analysis in Parkinson's Disease Research

Accessing and analyzing data from PD mutation databases involves a multi-step bioinformatics workflow. This process begins with data acquisition and culminates in the functional interpretation of identified genetic variants.

Conclusion

The mutation databases for Parkinson's Disease are indispensable tools for advancing our understanding of the genetic underpinnings of this complex neurodegenerative disorder. By providing centralized repositories of genetic information, these databases empower researchers to identify novel disease-associated genes, elucidate pathogenic mechanisms, and ultimately accelerate the development of targeted therapies. This technical guide offers a foundational understanding of how to access, generate, and interpret the valuable data contained within these resources, thereby facilitating more effective and impactful research in the field of Parkinson's Disease.

The MPTP Neurotoxin Model: A Technical Guide for Parkinson's Disease Research

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a cornerstone of Parkinson's disease (PD) research, providing a robust and reproducible method for studying the progressive loss of dopaminergic neurons that characterizes the disease.[1][2] This guide offers an in-depth technical overview of the MPTP model, designed for researchers, scientists, and drug development professionals. It details the core features of the model, experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and workflows.

Core Features of the MDPD Model

The utility of the MPTP model lies in its ability to replicate key pathological hallmarks of Parkinson's disease. MPTP is a lipophilic protoxin that readily crosses the blood-brain barrier.[2] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[2][3] Dopaminergic neurons, via the dopamine transporter (DAT), selectively take up MPP+.[3] Inside these neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to a cascade of events including ATP depletion, oxidative stress, and ultimately, cell death.[4][5] This selective neurotoxicity in the substantia nigra pars compacta (SNpc) and the subsequent depletion of striatal dopamine mirror the primary pathology of Parkinson's disease.[1][6]

The model's versatility is enhanced by the availability of different administration protocols—acute, sub-acute, and chronic—each recapitulating different aspects of the disease's progression and severity.[2][7] This allows researchers to tailor the model to their specific research questions, from studying the initial molecular events of neurodegeneration to testing the efficacy of neuroprotective and restorative therapies.

Quantitative Data in the MPTP Mouse Model

The following tables summarize key quantitative data from various MPTP protocols in mice, providing a basis for experimental design and comparison.

Table 1: Neurochemical and Histological Outcomes of Different MPTP Protocols

| Parameter | Acute Model | Sub-acute Model | Chronic Model | Control | Reference(s) |

| Striatal Dopamine Depletion | ~90% reduction | 40-50% reduction | >90% reduction (with probenecid) | No significant change | [2][8][9] |

| Dopaminergic Neuron Loss in SNpc | ~50% loss | Variable, can be less severe | Up to 70% loss (with probenecid) | No significant change | [1][10] |

| Tyrosine Hydroxylase (TH) Reduction in SNpc | Significant 70% reduction | Significant reduction | Significant reduction | No significant change | [11] |

| Striatal DOPAC and HVA Levels | Profound reduction | Significant reduction | Significant reduction | No significant change | [8] |

Table 2: Behavioral Outcomes in the MPTP Mouse Model

| Behavioral Test | Acute Model | Sub-acute Model | Chronic Model | Expected Outcome in Control | Reference(s) |

| Open Field Test | Reduced rearing and overall movement | Can show hyperactivity | Reduced movement | Normal exploratory behavior | [1][12] |

| Rotarod Test | Decreased latency to fall | Imbalanced motor behavior | Decreased latency to fall | Maintained balance for the duration | [3][4] |

| Pole Test | Increased time to turn and descend | Impaired performance | Increased time to descend | Quick turn and descent | [13] |

| Marble Burying Test | Anxiolytic-like behavior (reduced burying) | Not consistently reported | Not consistently reported | Burying of most marbles | [14] |

| Elevated Plus Maze | Anxiolytic-like behavior (more time in open arms) | Not consistently reported | Not consistently reported | Preference for closed arms | [14] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the MPTP model. The following are outlines of common protocols.

Acute MPTP Protocol

This protocol induces a rapid and severe dopaminergic lesion.

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.[3]

-

Reagents:

-

MPTP-HCl (Sigma-Aldrich): Dissolve in sterile 0.9% saline to a concentration of 2 mg/mL. Prepare fresh before each use.

-

Vehicle: Sterile 0.9% saline.

-

-

Administration:

-

Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals over an 8-hour period on a single day.[8]

-

The control group receives corresponding injections of saline.

-

-

Post-injection Monitoring:

-

Monitor animals closely for any adverse reactions. There is a higher mortality rate in female mice and mice weighing less than 22g with this protocol.[8]

-

-

Endpoint Analysis:

-

Behavioral testing can be performed at various time points, typically starting 7 days post-injection.

-

Neurochemical and histological analyses are commonly conducted 7 to 21 days after MPTP administration.[8]

-

Sub-acute MPTP Protocol

This protocol produces a more moderate and stable lesion.

-

Animals: Male C57BL/6 mice (8-10 weeks old).[3]

-

Reagents:

-

MPTP-HCl: Dissolve in sterile 0.9% saline to a concentration of 3 mg/mL.

-

Vehicle: Sterile 0.9% saline.

-

-

Administration:

-

Post-injection Monitoring:

-

Observe animals for any signs of distress.

-

-

Endpoint Analysis:

Chronic MPTP/Probenecid Protocol

This protocol is designed to model a more progressive neurodegeneration. Probenecid is used to inhibit the clearance of MPP+, thus enhancing its neurotoxic effects.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Reagents:

-

MPTP-HCl: Dissolve in sterile 0.9% saline.

-

Probenecid: Dissolve in dimethyl sulfoxide (DMSO).

-

Vehicle: Saline for MPTP and DMSO for probenecid.

-

-

Administration:

-

Administer an i.p. injection of probenecid (250 mg/kg) 30 minutes prior to each MPTP injection.

-

Administer an i.p. injection of MPTP (25 mg/kg) twice a week for five weeks.[7]

-

The control group receives vehicle injections.

-

-

Post-injection Monitoring:

-

Monitor animal weight and general health throughout the 5-week period.

-

-

Endpoint Analysis:

-

This model shows a progressive loss of dopaminergic neurons, with significant cell death observed weeks after the final injection.[1] Endpoint analysis can be conducted at various time points to study the progression of neurodegeneration.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for the MPTP model.

Signaling Pathways

Caption: MPTP is metabolized to MPP+ in astrocytes and selectively taken up by dopaminergic neurons, leading to mitochondrial dysfunction and apoptosis.

Caption: MPP+-induced neuronal damage triggers neuroinflammatory responses from microglia and astrocytes, exacerbating neurodegeneration.

Caption: Mitochondrial damage in the MPTP model initiates the intrinsic apoptotic cascade, leading to programmed cell death.

Experimental Workflow

References

- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Dynamic Changes in the Nigrostriatal Pathway in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 8. modelorg.com [modelorg.com]

- 9. Striatal extracellular dopamine levels and behavioural reversal in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Loss of RAB39B does not alter MPTP-induced Parkinson’s disease-like phenotypes in mice [frontiersin.org]

- 11. Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imrpress.com [imrpress.com]

In-depth Technical Guide to the MDPD Data Structure

An Examination of the Term "MDPD" in the Context of Scientific and Drug Development Data Structures

For researchers, scientists, and drug development professionals, a comprehensive understanding of the data structures underpinning key databases is crucial for effective data utilization. This guide aims to provide an in-depth technical overview of the "this compound" data structure. However, extensive research into scientific and drug development literature and databases has revealed that "this compound" is not a recognized or standardized acronym for a specific data structure or database within this domain.

Initial investigations suggest that "this compound" may refer to various entities outside the scope of this technical guide, including the Miami-Dade Police Department, the Maryland Department of Planning's Digital Data, or specific, non-public, internal project names. Given the ambiguity of the term, this guide will proceed by outlining a hypothetical, yet representative, data structure that would be foundational to a M olecular and P harmacological D ata D epository (herein referred to as this compound). This model is constructed based on common principles of data organization in prominent bioinformatics and cheminformatics databases.

I. Conceptual Data Model for a Hypothetical this compound

A robust this compound would need to integrate diverse data types, from molecular information to clinical outcomes. The conceptual data model would likely be organized around several core entities:

-

Compounds: Small molecules, biologics, and other therapeutic agents.

-

Targets: Proteins, nucleic acids, and other biological molecules that are the focus of drug action.

-

Assays: Experimental procedures used to measure the activity of compounds against targets.

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Data related to the absorption, distribution, metabolism, excretion, and toxicological effects of compounds.

-

Clinical Data: Information from clinical trials, including patient demographics, dosing, efficacy, and safety outcomes.

The logical relationship between these core entities is visualized in the following diagram:

Caption: Logical data model for a hypothetical this compound.

II. Core Data Structures and Quantitative Data Summary

The underlying data structure would likely be a relational database, with tables corresponding to the core entities. Below is a summary of the potential tables and their key quantitative fields.

| Table Name | Key Quantitative Fields | Data Type | Description |

| Compounds | Molecular_Weight, LogP, pKa | DECIMAL(10, 4) | Physicochemical properties of the compound. |

| Targets | Sequence_Length, Molecular_Mass_kDa | INTEGER, DECIMAL(10, 3) | Physical properties of the biological target. |

| Assay_Results | IC50, Ki, EC50 | DECIMAL(12, 9) | Measures of compound activity and potency. |

| PKPD_Parameters | Half_Life_hours, Cmax_ng_mL, AUC_ng_h_mL | DECIMAL(10, 2) | Key pharmacokinetic parameters. |

| Clinical_Trials | N_Patients, Primary_Completion_Date | INTEGER, DATE | Key trial metadata and timelines. |

III. Experimental Protocols and Workflows

A critical component of the this compound would be detailed experimental protocols to ensure data reproducibility and comparability.

A. Standard High-Throughput Screening (HTS) Workflow

The process of identifying hit compounds from a large library is a standard workflow that would be captured within the this compound.

Caption: A typical high-throughput screening workflow.

B. Detailed Methodologies for Key Experiments

For each assay result stored, a link to a detailed experimental protocol would be essential. An example structure for such a protocol is provided below.

| Section | Content | Example |

| 1. Objective | The purpose of the experiment. | To determine the in-vitro efficacy of compound X against Target Y. |

| 2. Materials | Reagents, cell lines, equipment. | Target Y protein, Compound X stock solution, 384-well plates. |

| 3. Procedure | Step-by-step instructions. | 1. Dispense 50 nL of compound dilutions... |

| 4. Data Analysis | How raw data is processed. | IC50 values were calculated using a four-parameter logistic fit. |

IV. Signaling Pathways and Molecular Interactions

To provide biological context, the this compound would need to incorporate information on signaling pathways.

A. Example Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade in cell proliferation and is a common target in oncology drug development.

Caption: Simplified representation of the MAPK/ERK signaling pathway.

An In-depth Technical Guide to the Curation and Updating of Mitochondrial Disease Protein Databases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data curation and updating processes employed by prominent mitochondrial disease and protein databases. Understanding these methodologies is crucial for researchers, scientists, and drug development professionals who rely on these resources for accurate and up-to-date information. This guide will delve into the data presentation, experimental and computational protocols, and logical workflows of key databases in the field, with a focus on providing actionable insights for users and data submitters.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data for three leading mitochondrial protein and disease databases: mitoPADdb , MitoProteome , and the Mitochondrial Disease Sequence Data Resource (MSeqDR) . These databases serve as vital repositories for information on mitochondrial proteins, their associated diseases, and genetic variants.

Table 1: Database Content Summary

| Database | Number of Genes | Number of Proteins | Number of Mutations/Variants | Number of Diseases |

| mitoPADdb | 810 | Not Specified | 18,356 | 1,793 |

| MitoProteome | 1,705 | 3,625 | Not Specified | Not Specified |

| MSeqDR | >1,300 | Not Specified | Curated pathogenic variants | Curated mitochondrial diseases |

Table 2: Data Types and Update Frequency

| Database | Primary Data Types | Update Frequency |

| mitoPADdb | Gene-disease associations, mutations, expression variations | Not explicitly stated |

| MitoProteome | Protein sequences, functions, localizations, interactions | Updated frequently to reflect changes in public resources[1] |

| MSeqDR | Genomic and phenotypic data, variant annotations | Continually updated[2] |

Experimental and Computational Protocols

The integrity and utility of these databases are underpinned by rigorous curation and updating protocols. These methodologies involve a combination of manual curation by experts and automated computational pipelines.

Data Submission Protocols

Data submission by the research community is a critical component of keeping these databases current and comprehensive. While specific submission interfaces vary, the general requirements follow established standards for proteomics and genomics data.

For Proteomics Data (relevant to MitoProteome and mitoPADdb):

Submissions of protein and peptide identification and quantification data are typically required to adhere to the guidelines set by the ProteomeXchange consortium. This ensures data interoperability and quality. The key components of a complete submission include:

-

Raw Mass Spectrometry Files: The unprocessed output from the mass spectrometer (e.g., .raw, .wiff).

-

Processed Data Files: Peak lists and search engine output files (e.g., .mgf, .msf). Standardized formats like mzIdentML or PRIDE XML are often required.

-

Metadata: Comprehensive information about the experimental design, sample preparation, instrumentation, and data analysis parameters.

For Genomics and Variant Data (relevant to MSeqDR):

MSeqDR provides a streamlined process for submitting genomic and phenotypic data. The submission workflow is designed to be compatible with clinical data standards, such as those used by ClinVar. The process generally involves:

-

User Registration: Researchers must create an account to submit data.

-

Study and Patient Information: Submission of de-identified patient and study information is often required, using standardized ontologies like the Human Phenotype Ontology (HPO).

-

Variant Data Upload: Variant data is typically submitted in standard formats such as Variant Call Format (VCF) or Human Genome Variation Society (HGVS) nomenclature.[3]

-

Curation and Annotation: Submitted variants undergo a review and annotation process by MSeqDR curators.

Data Curation and Annotation Workflow

Once data is submitted or identified from public sources, it undergoes a rigorous curation and annotation process to ensure accuracy and consistency.

1. Manual Curation: Expert curators play a vital role in reviewing and annotating data. This is particularly crucial for complex information such as gene-disease relationships and the pathogenic classification of genetic variants. For instance, mitoPADdb is a manually curated database where experts collect, compile, and review data on mitochondrial protein-encoding gene mutations and their association with diseases.[4]

2. Automated Annotation Pipelines: To handle the large volume of data, automated pipelines are employed for tasks such as:

-

Sequence Annotation: Computational tools are used to predict gene and protein features, such as protein domains, subcellular localization, and transmembrane helices.

-

Homology-based Inference: Function and localization of novel proteins are often inferred based on sequence similarity to well-characterized proteins in other species.

-

Integration from Public Databases: Information is automatically extracted and integrated from other major biological databases like UniProt, GenBank, and OMIM.[1]

3. Experimental Validation of Protein Localization: A key aspect of curating mitochondrial protein databases is confirming the subcellular localization of proteins. This is often achieved through a combination of computational prediction and experimental validation. Common experimental techniques include:

-

GFP Tagging and Microscopy: Proteins are tagged with a fluorescent marker (like Green Fluorescent Protein) and their localization within the cell is observed using confocal microscopy.

-

Immunofluorescence: Antibodies specific to the protein of interest are used to visualize its location within the cell.

-

Subcellular Fractionation and Western Blotting: Cells are broken down and separated into different organelle fractions. The presence of the protein in the mitochondrial fraction is then detected by Western blotting.

-

In Organello Import Assays: The ability of a protein to be imported into isolated mitochondria is tested directly.[5]

Database Update Protocol

Databases are updated periodically to incorporate new data and reflect the latest scientific findings.

-

MitoProteome: This database is designed for frequent updates by highly automating the processes of maintaining its protein list and extracting relevant data from external databases.[1]

-

MSeqDR: As a resource for clinical and research communities, MSeqDR provides continually updated information on genes, variants, and phenotypes.[2]

-

mitoPADdb: While the exact update frequency is not specified, as a manually curated database, updates are likely performed in discrete releases as new data is collected and curated.

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate the key workflows and pathways described in this guide.

Data Curation and Submission Workflow

This diagram outlines the general process for data submission and curation in mitochondrial disease protein databases.

Database Update Workflow

This diagram illustrates the cyclical nature of database updates, driven by new research and data integration.

Mitochondrial Signaling Pathway: Apoptosis Regulation

Mitochondria play a central role in the intrinsic pathway of apoptosis. This diagram illustrates the key signaling events involved.

References

- 1. MitoProteome: mitochondrial protein sequence database and annotation system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Disease Sequence Data Resource (MSeqDR): A global grass-roots consortium to facilitate deposition, curation, annotation, and integrated analysis of genomic data for the mitochondrial disease clinical and research communities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MSeqDR Consortium new study and pathogenic variant submission [mseqdr.org]

- 4. mitoPADdb: A database of mitochondrial proteins associated with diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethical Considerations for the Research and Development of 3,4-Methylenedioxypyrovalerone (MDPV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone that has garnered significant attention due to its high potential for abuse and serious adverse health effects. As a powerful norepinephrine-dopamine reuptake inhibitor (NDRI), its unique pharmacological profile presents both challenges and opportunities for researchers in the fields of addiction, neuropharmacology, and toxicology. This technical guide provides an in-depth overview of the core pharmacology of MDPV, detailed experimental protocols for its study, and a critical examination of the ethical considerations inherent in conducting research with this potent psychostimulant. All quantitative data are summarized for comparative analysis, and key molecular and experimental pathways are visualized to facilitate a comprehensive understanding.

Introduction

3,4-Methylenedioxypyrovalerone (MDPV) is a psychoactive substance of the cathinone class, structurally related to pyrovalerone.[1] It is a potent central nervous system stimulant that has been identified as the active ingredient in many products illicitly sold as "bath salts."[2][3] The high abuse liability and reports of severe adverse effects, including paranoia, psychosis, and violent behavior, have led to its classification as a Schedule I controlled substance in the United States and other countries.[1][3] Despite its illicit use, the study of MDPV provides valuable insights into the mechanisms of stimulant addiction and the neurobiology of monoamine transporter function. This guide aims to equip researchers with the necessary technical information and a robust ethical framework for conducting research with MDPV.

Pharmacology and Mechanism of Action

MDPV's primary mechanism of action is the potent inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[2][4] This action leads to a rapid and sustained increase in extracellular concentrations of dopamine and norepinephrine in the brain, which is believed to mediate its powerful psychostimulant effects.[2][4] Some studies suggest a dual mode of action, where at lower concentrations, MDPV may also induce dopamine efflux, further contributing to its complex pharmacological profile.

The S-isomer of MDPV is significantly more potent at blocking the DAT and eliciting abuse-related effects compared to the R-isomer.[4] The sustained elevation of dopamine in the brain's reward pathways is thought to be the primary driver of MDPV's high abuse and addiction potential.[4][5]

Signaling Pathway of MDPV at the Dopaminergic Synapse

Caption: Mechanism of MDPV at the dopaminergic synapse.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies of MDPV.

Table 1: In Vitro Transporter Inhibition Potency (IC50, nM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |

| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | [6] |

| Cocaine | 280 ± 20 | 430 ± 30 | 310 ± 10 | [6] |

| Methamphetamine | 1100 ± 100 | 1100 ± 100 | 5400 ± 300 | [6] |

Table 2: In Vivo Effects of MDPV in Rodents

| Species | Dose (mg/kg) | Route | Effect | Observation | Reference |

| Mouse | 1-30 | i.p. | Locomotor Activity | Dose-dependent increase | [7] |

| Rat | 0.5-5.6 | s.c. | Locomotor Activity | Increased at lower doses, decreased at highest dose | [8][9] |

| Rat | 0.1-0.3 | i.v. | Extracellular Dopamine | Dose-related increase in nucleus accumbens | [2][4] |

| Rat | 0.01-0.5 | i.v. | Self-Administration | Readily self-administered, more potent than methamphetamine | [5] |

Detailed Experimental Protocols

Neurotransmitter Uptake Assay in Brain Synaptosomes

This protocol details the methodology for assessing the in vitro potency of MDPV to inhibit dopamine and norepinephrine uptake in rat brain tissue.

Objective: To determine the IC50 values of MDPV at DAT and NET.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for NET)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (KRHB)

-

[³H]Dopamine and [³H]Norepinephrine

-

Test compound (MDPV) solutions of varying concentrations

-

Scintillation fluid and vials

-

Homogenizer, centrifuges, water bath, scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer.[4][6][7][10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[4]

-

Resuspend the resulting pellet (synaptosomes) in KRHB.[6]

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of MDPV or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]dopamine or [³H]norepinephrine.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold KRHB.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake for each MDPV concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Experimental Workflow for Neurotransmitter Uptake Assay

Caption: Workflow for neurotransmitter uptake assay.

In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats following MDPV administration.

Objective: To assess the in vivo effect of MDPV on dopamine neurotransmission.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Surgical instruments

-

Anesthesia

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

MDPV solution for injection

Procedure:

-

Surgical Implantation:

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.[11][12][13][14]

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11][13]

-

Collect baseline dialysate samples for at least 60 minutes.[11]

-

Administer MDPV (e.g., intravenously or subcutaneously).

-

Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a set period post-injection.

-

-

Neurochemical Analysis:

-

Data Analysis:

-

Express dopamine concentrations as a percentage of the baseline average.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of MDPV over time.

-

Locomotor Activity Assessment in Rodents

This protocol describes a method to evaluate the stimulant effects of MDPV on locomotor activity in mice or rats.

Objective: To quantify the psychomotor stimulant effects of MDPV.

Materials:

-

Mice or rats

-

Locomotor activity chambers equipped with infrared beams

-

MDPV solution for injection

-

Vehicle solution (e.g., saline)

Procedure:

-

Habituation:

-

Habituate the animals to the testing room and handling for several days.

-

On the test day, allow the animals to acclimate to the testing room for at least 30 minutes.[2]

-

-

Testing:

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

-

Compare the activity levels between the MDPV-treated and vehicle-treated groups using statistical tests (e.g., t-test or ANOVA).

-

Ethical Considerations for Research with MDPV

Research involving MDPV, a Schedule I controlled substance with high abuse potential and significant health risks, necessitates a stringent ethical framework to ensure the safety and well-being of all involved. The following considerations are paramount for any research protocol involving this compound.

Regulatory Compliance and Institutional Approval

-

DEA Licensing: Researchers must obtain the appropriate Drug Enforcement Administration (DEA) license for handling Schedule I substances.

-

IRB/IACUC Approval: All research protocols, whether involving human participants (Institutional Review Board - IRB) or animals (Institutional Animal Care and Use Committee - IACUC), must undergo rigorous review and approval. These committees are tasked with conducting a thorough risk-benefit analysis.[15]

-

State Regulations: Researchers must also comply with all applicable state and local regulations for controlled substances.

Preclinical Research (Animal Studies)

-

Justification of Use: The use of animals in MDPV research must be scientifically justified and the research question must be of significant merit to warrant the use of a potent, abusable substance.

-

Minimization of Pain and Distress: All procedures should be designed to minimize any potential pain, distress, or suffering of the animals. This includes the use of appropriate anesthesia and analgesia for surgical procedures and careful monitoring for adverse effects of MDPV, such as hyperthermia and seizures.

-

Humane Endpoints: Clear and humane endpoints must be established to determine when an animal should be removed from a study to prevent unnecessary suffering.

-

The 3Rs (Replacement, Reduction, Refinement): Researchers have an ethical obligation to adhere to the principles of the 3Rs:

-

Replacement: Using non-animal methods whenever possible.

-

Reduction: Using the minimum number of animals necessary to obtain statistically valid results.

-

Refinement: Modifying procedures to minimize animal suffering and enhance animal welfare.

-

Clinical Research (Human Studies) - A High Bar for Justification

Given MDPV's Schedule I status and high risk profile, research in humans is exceptionally rare and would require an extraordinarily compelling scientific and clinical justification. Should such research be contemplated, the following ethical considerations would be critical:

-

Risk-Benefit Assessment: The potential risks to participants, which include severe psychological distress, psychosis, cardiovascular events, and the potential for addiction, must be meticulously weighed against the potential benefits to the individual and society.[16][17] The potential for direct benefit to the participant in early-phase research is often minimal, placing a greater emphasis on the societal value of the knowledge to be gained.

-

Participant Selection and Vulnerability:

-

Exclusion of Vulnerable Populations: Individuals with a history of psychosis, severe mental illness, cardiovascular disease, or substance use disorders would likely need to be excluded to minimize risk.[18][19]

-

Assessment of Capacity to Consent: The potential for cognitive impairment due to drug use necessitates a thorough assessment of a potential participant's capacity to provide voluntary and informed consent.[19]

-

-

Informed Consent:

-

Comprehensive Disclosure: The informed consent process must be exceptionally detailed and transparent, clearly outlining the potent and potentially severe adverse effects of MDPV, including the risk of psychological distress, paranoia, and the potential for long-term consequences.[19]

-

Voluntariness: Given the nature of the substance, it is crucial to ensure that consent is entirely voluntary and free from any form of coercion or undue inducement.

-

-

Confidentiality:

-

Certificates of Confidentiality: Researchers should obtain a Certificate of Confidentiality from the National Institutes of Health (NIH) to protect research data from being subpoenaed in legal proceedings, which is crucial when studying illegal drug use.[19]

-

-

Safety Monitoring and Participant Protection:

-

Medical and Psychological Screening: Rigorous screening of potential participants is essential to identify individuals who may be at heightened risk.

-

Intensive Monitoring: Continuous medical and psychological monitoring during and after drug administration is mandatory.

-

Emergency Procedures: A clear and immediate plan for managing acute adverse events, such as severe agitation, psychosis, or cardiovascular distress, must be in place.

-

Follow-up and Support: Provisions for follow-up care and psychological support after the study are essential.

-

Logical Framework for Ethical Review of MDPV Research

Caption: Logical framework for the ethical review of MDPV research.

Conclusion

The study of 3,4-Methylenedioxypyrovalerone offers a unique window into the neurobiology of potent psychostimulants and the mechanisms of addiction. However, the significant risks associated with this compound demand a research approach that is not only scientifically rigorous but also grounded in a profound commitment to ethical principles. This guide provides the technical foundation and ethical framework necessary for researchers to conduct studies with MDPV responsibly. By adhering to these principles, the scientific community can advance knowledge in this critical area while upholding the highest standards of safety and ethical conduct.

References

- 1. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. va.gov [va.gov]

- 3. Synthetic Cathinones (‘Bath Salts’): Legal and Health Care Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing Risk/Benefit for Trials Using Preclinical Evidence: A Proposal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The clinical challenges of synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Research with potentially vulnerable people – UKRI [ukri.org]

- 19. Confidentiality Protections in Research Involving People with Substance Use Disorders | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]

The Role of Mitochondrial-Derived Peptides in Neurodegenerative Disease Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by short open reading frames within the mitochondrial genome. Emerging research has illuminated their critical role in cellular homeostasis, metabolism, and cytoprotection, with profound implications for the pathogenesis and treatment of neurodegenerative diseases. This technical guide provides an in-depth overview of the core functions of key MDPs—Humanin (HN), MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and Small Humanin-like Peptides (SHLPs)—in the context of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. We present quantitative data from seminal studies, detailed experimental protocols for their investigation, and visual representations of their signaling pathways to facilitate further research and therapeutic development in this promising field.

Introduction to Mitochondrial-Derived Peptides

Once considered a mere powerhouse of the cell, the mitochondrion is now recognized as a dynamic signaling organelle. The discovery of MDPs has expanded our understanding of mitochondrial retrograde signaling, revealing a new layer of communication between mitochondria and the rest of the cell. These peptides have been shown to exert potent neuroprotective effects by mitigating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation, all of which are key pathological features of neurodegenerative diseases.[1][2]

Data Presentation: Quantitative Effects of MDPs in Neurodegenerative Disease Models

The following tables summarize the quantitative findings from key studies investigating the therapeutic potential of MDPs in various in vitro and in vivo models of neurodegenerative diseases.

Table 1: Neuroprotective Effects of Humanin (HN) and its Analogs

| Model System | Treatment | Outcome Measure | Result | Reference |

| SH-SY5Y cells (OGD/R model) | 1 µg/L S14G-Humanin (HNG) | Cell Viability | Significant reversal of OGD/R-induced decrease in viability | [3] |

| SH-SY5Y cells (OGD/R model) | 1 µg/L HNG | Apoptosis Rate | Significant decrease in OGD/R-induced apoptosis | [4] |

| Primary cortical neurons (NMDA-induced toxicity) | 1 µmol/L Humanin | Cell Viability | Significant increase in cell viability compared to NMDA alone | [5] |

| Aβ1-42-injected rats | 100 µmol/L Humanin (intrahippocampal) | Synaptic Protein Levels | Upregulation of pre- and post-synaptic proteins | [6] |

Table 2: Neuroprotective Effects of MOTS-c

| Model System | Treatment | Outcome Measure | Result | Reference |

| Rotenone-induced rat model of Parkinson's Disease | 3-5 mg/kg/day MOTS-c (intraperitoneal) | Dopaminergic Neuron Loss | Reduced loss of dopaminergic neurons | [7] |

| Rotenone-induced rat model of Parkinson's Disease | 3-5 mg/kg/day MOTS-c (intraperitoneal) | Striatal Dopamine Levels | Significant improvement in dopamine content | [7] |

| Spared nerve injury mouse model | Intrathecal MOTS-c | AMPKα1/2 Phosphorylation | Significant enhancement in the lumbar spinal cord | [8] |

| High-fat diet-fed male mice | 0.5 mg/kg/day MOTS-c (i.p. for 3 weeks) | Body Weight Gain | Prevention of weight gain | [9] |

Table 3: Neuroprotective and Antioxidant Effects of SHLP-6

| Model System | Treatment | Outcome Measure | Result | Reference |

| Copper sulfate-exposed zebrafish larvae | 40 µg/mL SHLP-6 | Survival Rate | Increased to 85% | [10] |

| Copper sulfate-exposed zebrafish larvae | 40 µg/mL SHLP-6 | Superoxide Dismutase (SOD) Activity | Enhanced to 68.3 U/mg | [10] |

| Copper sulfate-exposed zebrafish larvae | 40 µg/mL SHLP-6 | Catalase (CAT) Activity | Enhanced to 82.40 U/mg | [10] |

| Copper sulfate-exposed zebrafish larvae | 40 µg/mL SHLP-6 | TNF-α Gene Expression | Upregulated by 2.16-fold | [10] |

| Copper sulfate-exposed zebrafish larvae | 40 µg/mL SHLP-6 | IL-10 Gene Expression | Upregulated by 1.84-fold | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MDPs in neurodegenerative disease research.

In Vitro Neurotoxicity Assay: Humanin Protection Against NMDA-Induced Excitotoxicity

Objective: To assess the neuroprotective effect of Humanin against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Humanin peptide (synthetic)

-

NMDA

-

Glycine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-9 days in Neurobasal medium.

-

Humanin Pre-treatment: Treat the neurons with varying concentrations of Humanin (e.g., 0.1, 1, 10 µM) for 24 hours prior to NMDA exposure.

-

NMDA-induced Toxicity: Induce excitotoxicity by exposing the neurons to 100 µM NMDA and 10 µM glycine in a serum-free medium for 24 hours. A control group without NMDA/glycine and a vehicle control group should be included.

-

MTT Assay:

-

Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group and analyze the data for statistical significance.

In Vivo Animal Model: MOTS-c Treatment in a Rotenone-Induced Parkinson's Disease Model

Objective: To evaluate the therapeutic efficacy of MOTS-c in a rat model of Parkinson's disease induced by rotenone.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Rotenone

-

MOTS-c peptide (synthetic)

-

Stereotaxic apparatus

-

Apparatus for behavioral testing (e.g., rotarod, open field)

-

Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

-

Animal Model Induction:

-

Induce Parkinson's-like pathology by administering rotenone (e.g., 2.5 mg/kg/day, subcutaneously) for a specified period (e.g., 4 weeks).

-

-

MOTS-c Administration:

-

Administer MOTS-c (e.g., 3-5 mg/kg/day, intraperitoneally) to the treatment group, starting concurrently with or after the rotenone induction period.[7] A vehicle control group receiving saline should be included.

-

-

Behavioral Assessment:

-

Perform behavioral tests such as the rotarod test to assess motor coordination and the open field test to evaluate locomotor activity at regular intervals throughout the study.

-

-

Immunohistochemistry:

-

At the end of the treatment period, perfuse the animals and collect the brains.

-

Process the brain tissue for immunohistochemical staining with an anti-tyrosine hydroxylase (TH) antibody to quantify the number of dopaminergic neurons in the substantia nigra.

-

-

Neurochemical Analysis:

-

Dissect the striatum and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

-

Data Analysis: Compare the behavioral scores, TH-positive cell counts, and dopamine levels between the different experimental groups.

Assessment of Mitochondrial Function: Oxygen Consumption Rate (OCR) Measurement

Objective: To determine the effect of MDPs on mitochondrial respiration in neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Seahorse XF Analyzer or similar instrument

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

MDP of interest (e.g., Humanin, MOTS-c)

-